3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
CAS No.: 866152-22-9
Cat. No.: VC4293815
Molecular Formula: C13H10FNO3S
Molecular Weight: 279.29
* For research use only. Not for human or veterinary use.
![3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid - 866152-22-9](/images/structure/VC4293815.png)
Specification
CAS No. | 866152-22-9 |
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Molecular Formula | C13H10FNO3S |
Molecular Weight | 279.29 |
IUPAC Name | 3-[(4-fluorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid |
Standard InChI | InChI=1S/C13H10FNO3S/c1-7-6-19-11(13(17)18)10(7)15-12(16)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)(H,17,18) |
Standard InChI Key | XPNXDSVDVRRBOF-UHFFFAOYSA-N |
SMILES | CC1=CSC(=C1NC(=O)C2=CC=C(C=C2)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid features a thiophene ring substituted at three positions:
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Position 2: A carboxylic acid group () enhances water solubility and provides a site for hydrogen bonding.
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Position 3: An amino group () linked to a 4-fluorobenzoyl moiety introduces electron-withdrawing effects and aromaticity.
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Position 4: A methyl group () contributes to steric bulk and lipophilicity.
The fluorine atom on the benzoyl group increases metabolic stability and binding affinity to hydrophobic enzyme pockets.
Physical and Chemical Characteristics
Property | Value |
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CAS Number | 866152-22-9 |
Molecular Formula | |
Molecular Weight | 279.29 g/mol |
Melting Point | Not reported |
Boiling Point | Not reported |
Solubility | Moderate in polar solvents |
The compound’s exact melting and boiling points remain uncharacterized, though its solubility profile suggests compatibility with dimethyl sulfoxide (DMSO) and methanol .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 3-[(4-Fluorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid involves a multi-step process:
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Thiophene Ring Formation: 3-Oxotetrahydrothiophene derivatives serve as precursors, synthesized via cyclization reactions documented in Thiophenes and Its Derivatives (Gronowitz, 1985) .
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Amination: Reacting the thiophene intermediate with hydroxylamine hydrochloride in polar solvents like acetonitrile at 50–200°C yields 3-aminothiophenes .
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Acylation: The amino group undergoes condensation with 4-fluorobenzoyl chloride in the presence of triethylamine, followed by purification via recrystallization.
Industrial-Scale Optimization
Patent US4847386A describes a single-step amination process using hydroxylamine salts in polar solvents, reducing reaction times from days to hours . Continuous flow systems and automated reactors are proposed for large-scale production, ensuring consistent yields >85% .
Analytical Characterization
Spectroscopic Data
While direct spectra for this compound are unavailable, related thiophene derivatives exhibit:
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: Aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 2.3–2.5 ppm .
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IR Spectroscopy: Stretching vibrations for (1700 cm) and (3300 cm) .
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 279.29 .
Applications in Pharmaceutical Development
Drug Intermediate
The compound serves as a precursor for kinase inhibitors and antibacterial agents. Its amino and carboxylic acid groups enable conjugation with polyethylene glycol (PEG) for improved pharmacokinetics .
Targeted Drug Delivery
Encapsulation in liposomes functionalized with folate ligands enhances tumor-specific uptake, reducing off-target effects in preclinical models.
Future Research Directions
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Toxicological Profiling: Acute and chronic toxicity studies in rodent models.
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Clinical Translation: Phase I trials for EGFR-positive cancers.
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Structural Optimization: Introducing electron-donating groups to enhance bioavailability.
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